N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide
Overview
Description
GNF-Pf-4568 is a compound with significant potential in various scientific and industrial applications. It belongs to the class of power MOSFETs (Metal-Oxide-Semiconductor Field-Effect Transistors) and is optimized for low on-resistance ((R_{DS(on)})) and high current capability. These features make it ideal for low-frequency applications that require both performance and ruggedness .
Preparation Methods
Synthetic Routes: The synthetic routes for GNF-Pf-4568 are not widely documented in the public domain. it is likely that it is synthesized using advanced techniques, possibly involving Trench MOSFET technology.
Industrial Production Methods: GNF-Pf-4568 is likely produced industrially through a combination of chemical synthesis and semiconductor manufacturing processes. The exact details remain proprietary, but it is essential to optimize its electrical properties and reliability for practical applications.
Chemical Reactions Analysis
Reaction Types: While specific reactions for GNF-Pf-4568 are not explicitly available, we can infer that it undergoes typical chemical transformations, including:
Oxidation: Potentially during the synthesis or functionalization steps.
Reduction: To modify its electronic properties.
Substitution: For functional group modifications.
Common Reagents and Conditions: The reagents and conditions used in these reactions would depend on the specific steps involved in its synthesis. standard organic chemistry reagents and catalysts likely play a role.
Major Products: The major products formed during GNF-Pf-4568 synthesis would include the compound itself (GNF-Pf-4568) and any intermediates generated during the reaction sequence.
Scientific Research Applications
GNF-Pf-4568 finds applications across various fields:
Chemistry: As a model compound for studying semiconductor behavior.
Biology: In biosensors, lab-on-a-chip devices, and bioelectronics.
Medicine: For drug delivery systems or diagnostic tools.
Industry: In power electronics, motor control, and energy conversion.
Mechanism of Action
The precise mechanism by which GNF-Pf-4568 exerts its effects depends on its specific application. as a MOSFET, it likely modulates current flow by controlling the conductivity of a semiconductor channel via gate voltage. Molecular targets and pathways would be related to its electronic behavior.
Properties
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O2/c20-19(21,22)18(27)23-15-8-4-5-9-16(15)24-10-12-25(13-11-24)17(26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFBDJSJQAZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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